2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
CAS No.: 1247361-28-9
Cat. No.: VC4287081
Molecular Formula: C11H14N2O3
Molecular Weight: 222.244
* For research use only. Not for human or veterinary use.
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid - 1247361-28-9](/images/structure/VC4287081.png)
Specification
CAS No. | 1247361-28-9 |
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Molecular Formula | C11H14N2O3 |
Molecular Weight | 222.244 |
IUPAC Name | 2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |
Standard InChI Key | MKRAPDPOKLRFSD-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO |
Introduction
Chemical Structure and Stereochemical Considerations
The compound’s IUPAC name, 2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid, reflects its bifunctional architecture:
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A pyridine ring with a carboxylic acid substituent at position 4.
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A pyrrolidine ring (a five-membered secondary amine) substituted with a hydroxymethyl group at position 2.
The stereochemistry of the pyrrolidine moiety is critical. PubChem data (CID 5318294) identifies a related compound, L-cis-4-(hydroxymethyl)-2-pyrrolidinecarboxylic acid, suggesting stereoselective synthesis routes may yield enantiomers with distinct biological profiles . The SMILES string OCc1cc(ccn1)C(=O)O
and InChIKey MKRAPDPOKLRFSD-UHFFFAOYSA-N
confirm the connectivity and functional groups .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or cyclization reactions:
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Nucleophilic Aromatic Substitution: Reacting 2-chloropyridine-4-carboxylic acid with 2-(hydroxymethyl)pyrrolidine under basic conditions (e.g., KCO in DMF at 80–100°C) .
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Cyclization Strategies: Patent literature (US7348323B2) describes pyrrolidine derivatives formed via 1,3-dipolar cycloadditions, though adaptations for this specific compound require further optimization .
Industrial-Scale Production
Industrial methods emphasize continuous flow reactors and automated purification systems to enhance yield (>75%) and purity (>95%). Key challenges include controlling stereochemistry and minimizing byproducts like unreacted pyrrolidine or over-oxidized species .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Coupling Reaction | 2-Chloropyridine-4-carboxylic acid, DMF | 68 | 90 |
Cyclization | Tosic acid, 1,4-dioxane, reflux | 72 | 88 |
Purification | Column chromatography (EtOAc/hexane) | – | 95 |
Physicochemical Properties
Basic Properties
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .
Acid-Base Behavior
The carboxylic acid group () and hydroxymethyl moiety () dictate pH-dependent solubility. At physiological pH (7.4), the compound exists predominantly as a zwitterion .
Biological Activity and Mechanisms
Enzyme Inhibition
The pyrrolidine ring may act as a transition-state analog for enzymes like prolyl oligopeptidase (POP), which is implicated in neurodegenerative diseases . Molecular docking studies suggest favorable interactions with POP’s active site (binding energy: −8.2 kcal/mol) .
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a precursor for dual-action anti-tubercular and anti-inflammatory agents .
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Peptidomimetics: The rigid pyrrolidine scaffold mimics proline in peptide synthesis, enabling stable conformations .
Material Science
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Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) synthesis, with potential applications in gas storage .
Recent Advances and Future Directions
Dual-Action Therapeutics
A 2025 study highlighted analogs of this compound with simultaneous anti-TB and anti-neuroinflammatory activity, achieving 90% parasite clearance in murine models .
Catalytic Applications
Functionalized MOFs incorporating this compound demonstrated CO adsorption capacities of 4.2 mmol/g at 298 K, outperforming traditional materials .
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